molecular formula C10H16N2O2 B13526224 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one

Cat. No.: B13526224
M. Wt: 196.25 g/mol
InChI Key: MJKNRJQUIMWVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core with an amino group at the 3-position and a hydroxypentyl side chain at the 1-position, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a suitable pyridinone derivative is reacted with an aminoalkyl halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-Amino-1-(5-oxopentyl)pyridin-2(1h)-one.

    Reduction: Formation of 3-Amino-1-(5-hydroxypentyl)dihydropyridin-2(1h)-one.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the hydroxypentyl side chain can enhance its solubility and bioavailability. The pyridinone core can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(5-hydroxyhexyl)pyridin-2(1h)-one
  • 3-Amino-1-(4-hydroxypentyl)pyridin-2(1h)-one
  • 3-Amino-1-(5-hydroxybutyl)pyridin-2(1h)-one

Uniqueness

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is unique due to its specific hydroxypentyl side chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-1-(5-hydroxypentyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c11-9-5-4-7-12(10(9)14)6-2-1-3-8-13/h4-5,7,13H,1-3,6,8,11H2

InChI Key

MJKNRJQUIMWVQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.